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Tetrafluorodisilane

Electron affinity Disilicon fluorides Anion stability

Tetrafluorodisilane (Si₂F₄, CAS 62107-71-5) is a partially fluorinated disilicon compound that exists as a reactive intermediate with a formal Si=Si double bond (disilene) character. It belongs to the Si₂Fₙ (n = 1–6) family of disilicon fluorides and is distinct from the fully saturated hexafluorodisilane (Si₂F₆) and the unsubstituted parent disilane (Si₂H₆).

Molecular Formula F4Si2
Molecular Weight 132.16 g/mol
Cat. No. B14291467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrafluorodisilane
Molecular FormulaF4Si2
Molecular Weight132.16 g/mol
Structural Identifiers
SMILESF[Si][Si](F)(F)F
InChIInChI=1S/F4Si2/c1-5-6(2,3)4
InChIKeyXJNGSBBYHCHOEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetrafluorodisilane Procurement Guide: Key Physicochemical and Reactivity Benchmarks for Scientific Selection


Tetrafluorodisilane (Si₂F₄, CAS 62107-71-5) is a partially fluorinated disilicon compound that exists as a reactive intermediate with a formal Si=Si double bond (disilene) character. It belongs to the Si₂Fₙ (n = 1–6) family of disilicon fluorides and is distinct from the fully saturated hexafluorodisilane (Si₂F₆) and the unsubstituted parent disilane (Si₂H₆). Si₂F₄ has been experimentally characterized by photoelectron spectroscopy [1] and its structural, thermochemical, and electronic properties have been systematically investigated by density functional theory (DFT) methods [2]. The compound is also the core scaffold for a series of 1,2-diorganyl-1,1,2,2-tetrafluorodisilanes (e.g., 1,2-di-tert-butyl- and 1,2-di-sec-butyl-tetrafluorodisilane) that serve as stoichiometric silylating reagents in iridium-catalyzed aromatic C–H silylation [3].

CVD precursor Fluorinated silicon thin-film deposition with controlled fluorine incorporation
C–H silylation Iridium(I)-catalyzed regioselective heteroarene functionalization reagent
Derivative synthon Intermediate for functionalized disilane synthesis and Si–Si bond activation studies

Why Tetrafluorodisilane Cannot be Replaced by Generic Disilanes or Hexafluorodisilane


Si₂F₄ and its organo-substituted derivatives occupy a distinct chemical space that is not accessible to either the hydrogen-terminated disilanes (Si₂H₆, Si₂H₄) or the perfluorinated Si₂F₆. Three orthogonal properties preclude simple substitution: (i) Si₂F₄ possesses a significant electron affinity (EA) of 1.87 ± 0.20 eV experimentally [1] and 2.02 eV adiabatically by DFT [2], whereas Si₂H₄, Si₂H₆, C₂F₄, and C₂F₆ exhibit no meaningful EA, and Si₂F₆ has a much lower EA of 0.73 eV [2]; (ii) the Si=Si double-bond character in Si₂F₄ manifests as a stretching mode at 1455 cm⁻¹ [3], fundamentally different from the Si–Si single bond in Si₂F₆ (2.317 Å) [4]; (iii) the 1,2-diorganyl-tetrafluorodisilanes enable Ir-catalyzed C–H silylation that fails entirely with (tBuCl₂Si)₂, (Me₃Si)₂, or (Me₂FSi)₂ [5]. These divergent electronic, structural, and reactivity profiles mean that procurement decisions based solely on disilane class membership will lead to experimental failure.

! Replacing with hexafluorodisilane (Si₂F₆) shifts film composition toward wide-bandgap photosensitive material, diverging from hydrogenated amorphous silicon targets.
! Using disilane (Si₂H₆) or less-fluorinated organodisilanes eliminates iridium(I) catalytic activity required for regioselective C–H silylation.
! Si–Si bond metrics and thermal decomposition pathways differ among fluorodisilanes; direct substitution may alter CVD kinetics and film defect profiles.

Tetrafluorodisilane Quantitative Differentiation Evidence: Comparator-Backed Selection Data


Electron Affinity: Si₂F₄ Binds an Electron; Si₂H₄, Si₂H₆, C₂F₄, and C₂F₆ Do Not

Si₂F₄ possesses a substantial electron affinity, distinguishing it from the entire class of hydrogen-terminated disilanes and perfluorocarbons. The experimental adiabatic electron affinity of Si₂F₄ is 1.87 ± 0.20 eV measured by photoelectron spectroscopy [1]. DFT calculations at the BHLYP/DZP++ level predict a zero-point vibrational energy corrected adiabatic electron affinity (EAₐd) of 2.02 eV for Si₂F₄, compared to 2.02 eV for Si₂F₄ vs. 0.73 eV for Si₂F₆ [2]. In contrast, Si₂H₄, C₂F₄, Si₂H₆, and C₂F₆ do not have significant electron affinities — their anions are unbound with respect to the neutral species [2]. This means Si₂F₄ can form a stable radical anion (Si₂F₄⁻•), whereas the analogous hydrogen and carbon systems cannot.

C–H silylation yield
Head-to-head
(t-BuF₂Si)₂: 96% yield, 99:0:1 regio. (Me₂FSi)₂: 9% yield (t-BuCl₂Si)₂ / (Me₃Si)₂: 0%
Supports selection of organo-tetrafluorodisilane for high-yield, regioselective silylation; alternative disilanes lack catalytic competence.
Ir(OMe)(COD)]₂ / 2-t-Bu-phen, 120 °C, octane.
Electron affinity Disilicon fluorides Anion stability

C–H Silylation Activity: Tetrafluorodisilanes Deliver Product Where Chloro- and Methyl-Disilanes Fail Completely

In iridium(I)-catalyzed aromatic C–H silylation, the fluorination pattern of the disilane reagent decisively controls reactivity. The 1,2-diorganyl-1,1,2,2-tetrafluorodisilane scaffold is uniquely competent: (Me₂FSi)₂ gave the corresponding arylsilane product in 9% yield, whereas the tetrachloro analog (tBuCl₂Si)₂ and the per-methyl analog (Me₃Si)₂ led to no reaction whatsoever (0% yield) under identical conditions [1]. This stark activity cliff — 9% isolated product vs. complete failure — demonstrates that the Si–F bonds in the tetrafluorodisilane framework are mechanistically essential, likely due to the enhanced electrophilicity of the silicon centers and favorable transmetallation kinetics at the iridium center.

Si–Si bond length
Cross-study comparable
Si₂F₆: 2.317 ± 0.006 Å Si₂H₆: 2.331 ± 0.003 Å Δ = 0.014 ± 0.007 Å
Fluorination shortens and strengthens Si–Si bond, affecting thermal stability and silylene extrusion energetics.
Gas-phase electron diffraction; DFT trend confirmed.
C–H silylation Iridium catalysis Arylfluorosilane synthesis

Si=Si Double-Bond Character: Spectroscopic Signature at 1455 cm⁻¹ Absent in Si₂F₆ and Si₂H₆

Si₂F₄ exhibits a characteristic Si=Si double-bond stretching mode at 1455 cm⁻¹ [1], consistent with its formulation as a disilene (difluorosilylidene-difluorosilane). This vibrational signature is fundamentally absent in hexafluorodisilane (Si₂F₆), which possesses only a Si–Si single bond with a bond length of 2.317 ± 0.006 Å determined by gas-phase electron diffraction [2], and in disilane (Si₂H₆), which has a Si–Si single bond of approximately 2.33 Å [3]. The 1455 cm⁻¹ mode is diagnostic of sp²-hybridized silicon centers with π-bonding, conferring reactivity patterns (cycloaddition, carbene-like insertion) that are impossible with the exclusively σ-bonded Si₂F₆ or Si₂H₆ frameworks.

Rotational barrier
Cross-study comparable
Si₂F₆: 0.51–0.73 kcal·mol⁻¹ Si₂H₆: ≈1 kcal·mol⁻¹ Reduction ~30–50%
Lower torsional barrier enhances conformational flexibility at CVD temperatures, potentially influencing surface nucleation.
GED and CNDO/2; DFT supports systematic lowering.
Vibrational spectroscopy Si=Si double bond Disilene

Regioselective Heteroarene C–H Silylation: 1,2-Di-tert-butyl-tetrafluorodisilane Achieves 83–88% Regioselectivity Where Generic Disilanes Give Complex Mixtures

In the Ir-catalyzed C–H silylation of five-membered heteroarenes, 1,2-di-tert-butyl-1,1,2,2-tetrafluorodisilane provides high regioselectivities that are inaccessible with conventional silylating agents. For furan derivatives, the use of a 2-tert-butyl-1,10-phenanthroline (tbphen) ligand with this tetrafluorodisilane gave the 5-silylated and 2-silylated products with 88% and 83% regioselectivities, respectively [1]. The reactions of unsubstituted pyrrole and indole with the same tetrafluorodisilane produced complex mixtures when dtbpy or tbphen ligands were used, highlighting the sensitivity of selectivity to both the fluorinated disilane scaffold and the ligand choice [1]. In contrast, related disilanes such as (Me₂FSi)₂ afford only 9% yield under comparable conditions, and non-fluorinated disilanes give no conversion [2].

Thermal decomposition
Cross-study comparable
Si₂F₆: Ea = 193.5 ± 2.9 kJ·mol⁻¹, log(A/s⁻¹)=12.41; D(Si–Si)=337 kJ·mol⁻¹ Si₂H₆: mixed pathways
Si₂F₆ provides clean SiF₂ silylene source with well-defined kinetics for CVD process design.
603–652 K, I₂ scavenger; Arrhenius parameters from NIST.
Regioselectivity Heteroarene silylation C–H functionalization

Si–Si Bond Length Response to Electron Attachment: Si₂F₄ Contracts by 0.05 Å; Si₂F₆ Elongates by 0.15 Å

The structural response to single-electron reduction reveals a fundamental difference between Si₂F₄ and Si₂F₆. Upon formation of the radical anion, the Si–Si bond in Si₂F₄ contracts by approximately 0.05 Å relative to the neutral species, consistent with added electron density reinforcing the Si–Si π-bond in the carbene-like FSi–SiF₃ global minimum structure [1]. In stark contrast, the Si–Si bond in the Si₂F₆ radical anion elongates by 0.15 Å compared to neutral Si₂F₆, indicating that the added electron occupies a Si–Si σ* antibonding orbital, weakening the bond [1]. The Si₂F₄ anion contraction (0.05 Å) vs. the Si₂F₆ anion elongation (0.15 Å) represents a 0.20 Å differential in bond-length response to reduction.

SiO₂ defect passivation
Head-to-head
Si₂F₆ additive: removes H/OH defects + growth rate enhancement SiF₄ additive: no defect removal, marginal F doping only
Fluorodisilanes enable in-situ defect mitigation in low-temperature photochemical SiO₂ CVD; SiF₄ does not.
Photochemical CVD, 200 °C, deuterium lamp, Si₂H₆/O₂ baseline.
Anion geometry Si–Si bond length DFT-optimized structures

Tetrafluorodisilane: Evidence-Backed Research and Industrial Application Scenarios for Informed Procurement


Persistent Radical Anion Precursor for Electron-Acceptor Materials

The experimentally measured electron affinity of 1.87 ± 0.20 eV [1] and the 0.05 Å Si–Si bond contraction upon reduction [2] make Si₂F₄ a uniquely suitable precursor for generating persistent radical anions. Unlike Si₂F₆, whose anion undergoes 0.15 Å bond elongation and is destabilized, Si₂F₄⁻ benefits from π-delocalization across the Si=Si bond. This property is directly relevant to the design of n-type organic semiconductors, electron-transport materials, and single-molecule magnets. Procurement of Si₂F₄ over Si₂F₆ is strictly required for these applications.

Iridium-Catalyzed Regioselective Heteroarene C–H Silylation for Pharmaceutical Intermediate Synthesis

1,2-Di-tert-butyl-1,1,2,2-tetrafluorodisilane achieves 88% and 83% regioselectivities in the C–H silylation of furan derivatives under Ir/tbphen catalysis at 120 °C in octane [3], whereas the tetrachloro and permethyl analogs give 0% conversion [4]. This enables direct, protecting-group-free installation of the synthetically versatile tert-butyldifluorosilyl group onto heteroarenes. The resulting arylfluorosilanes are stable, isolable intermediates for iterative cross-coupling, making this tetrafluorodisilane reagent indispensable for medicinal chemistry and agrochemical lead optimization programs that require late-stage heteroarene diversification.

Disilene [2+2] Cycloaddition and Carbene-like Insertion Chemistry

The Si=Si double-bond character of Si₂F₄, evidenced by its 1455 cm⁻¹ stretching frequency [5], enables pericyclic reactions (e.g., [2+2] cycloaddition with alkenes or alkynes) and carbene-like insertion into C–H and O–H bonds that are impossible with the exclusively σ-bonded Si₂F₆ (r(Si–Si) = 2.317 Å) [6] or Si₂H₆. Si₂F₄ can thus serve as a building block for novel Si₂-containing heterocycles, silicon-bridged polymers, and Si–F-containing small-molecule libraries. Researchers exploring disilene reactivity must procure Si₂F₄ or its organo-substituted derivatives, as Si₂F₆ is incapable of these transformations.

Synthesis of Functionalized Disilane Derivatives via Halogen Exchange

The tetrafluorodisilane scaffold (RSiF₂SiF₂R, e.g., R = (Me₃Si)₂CH) is accessible via metathesis of tetrachlorodisilanes with Me₃SnF [7]. This synthetic route provides entry to a wide range of 1,2-difunctionalized disilanes (tetraamino, tetrahydro, tetraiodo, tetrahydroxo derivatives) that are inaccessible from the corresponding hexahalodisilanes. The controlled reactivity of the Si–F bonds — intermediate between Si–Cl (too labile) and Si–C (too inert) — enables selective subsequent functionalization. This makes tetrafluorodisilanes the preferred platform for constructing unsymmetrical disilane libraries for materials science and catalysis.

Application
Selection Property
Validation Focus
Heteroarene C–H silylation
Organo-tetrafluorodisilane reactivity under Ir(I) catalysis
Yield and regioselectivity in model heterocycle functionalization
Low-temperature SiO₂ dielectric deposition
In-situ defect passivation via fluororadical generation
H/OH defect removal and growth rate enhancement in photochemical CVD
Silicon isotope separation
IR-active Si–F stretching modes for multiphoton dissociation
Isotopic selectivity and enrichment factor under CO₂ laser irradiation
Wide-bandgap a-Si film PECVD
Catalytic additive behavior in low-power SiH₄ plasma
Deposition rate increase and film photosensitivity retention
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